2-Amino-5-thiocyanatobenzoic acid
Overview
Description
2-Amino-5-thiocyanatobenzoic acid is an organic compound that features both amino and thiocyanate functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-thiocyanatobenzoic acid typically involves the reaction of substituted anilines with potassium thiocyanate in the presence of a catalyst. One efficient method employs nano-BF3/SiO2 as a reusable heterogeneous catalyst under mild conditions . This method yields high to excellent results and is characterized by short reaction times.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of eco-friendly and reusable catalysts like nano-BF3/SiO2 is preferred to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-thiocyanatobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Elimination Reactions: The thiocyanate group can be eliminated to form dehydroalanine.
Common Reagents and Conditions:
Substitution: Reagents like nucleophiles (e.g., amines, alcohols) under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Elimination: Conditions that promote E2 elimination, such as the presence of a base.
Major Products:
Substitution: Products vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Elimination: Dehydroalanine and other related products.
Scientific Research Applications
2-Amino-5-thiocyanatobenzoic acid has several applications in scientific research:
Chemistry: Used as a reagent for the selective modification of cysteine residues in proteins.
Biology: Employed in the study of protein-protein interactions and post-translational modifications.
Industry: Utilized in the synthesis of biologically active peptides and other compounds.
Mechanism of Action
The mechanism of action of 2-amino-5-thiocyanatobenzoic acid involves its ability to modify cysteine residues in proteins. The thiocyanate group selectively reacts with cysteine to form S-cyano-cysteine, which can then undergo elimination to generate dehydroalanine . This modification can alter the protein’s function and is useful for studying protein pathways and post-translational modifications.
Comparison with Similar Compounds
2-Nitro-5-thiocyanatobenzoic acid: Similar in structure but contains a nitro group instead of an amino group.
2-Aminothiazole-based Compounds: Share the amino-thiazole scaffold and exhibit various biological activities.
Uniqueness: 2-Amino-5-thiocyanatobenzoic acid is unique due to its specific reactivity with cysteine residues, making it a valuable tool in protein chemistry and biochemistry. Its ability to form dehydroalanine through elimination reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
2-amino-5-thiocyanatobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c9-4-13-5-1-2-7(10)6(3-5)8(11)12/h1-3H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZLDUMRHQGVKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383658 | |
Record name | 2-amino-5-thiocyanatobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24849-77-2 | |
Record name | 2-amino-5-thiocyanatobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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